3-Methoxy-2,4-dimethylfuran

Lipophilicity Partitioning Formulation

3-Methoxy-2,4-dimethylfuran (CAS 61186-76-3) is a polysubstituted furan ether with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol. It belongs to the class of furan-derived flavor and fragrance compounds, characterized by a furan ring substituted with methyl groups at the 2- and 4-positions and a methoxy group at the 3-position.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 61186-76-3
Cat. No. B15462790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-2,4-dimethylfuran
CAS61186-76-3
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC1=COC(=C1OC)C
InChIInChI=1S/C7H10O2/c1-5-4-9-6(2)7(5)8-3/h4H,1-3H3
InChIKeyOKMACXOTCZESSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-2,4-dimethylfuran CAS 61186-76-3: Core Identity and Procurement Baseline


3-Methoxy-2,4-dimethylfuran (CAS 61186-76-3) is a polysubstituted furan ether with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . It belongs to the class of furan-derived flavor and fragrance compounds, characterized by a furan ring substituted with methyl groups at the 2- and 4-positions and a methoxy group at the 3-position . This compound is primarily utilized as a research chemical and potential intermediate in organic synthesis, particularly within flavor and fragrance development contexts .

Why 3-Methoxy-2,4-dimethylfuran Cannot Be Casually Substituted with Generic Furan Analogs


The specific substitution pattern of 3-Methoxy-2,4-dimethylfuran (2,4-dimethyl; 3-methoxy) dictates its physicochemical and sensory properties in ways that cannot be replicated by structurally similar furan derivatives. Simple alkylfurans (e.g., 2,5-dimethylfuran) lack the oxygenated substituent that profoundly influences polarity and odor character . Furanones (e.g., 4-methoxy-2,5-dimethyl-3(2H)-furanone) exhibit a carbonyl group that fundamentally alters reactivity and odor threshold by orders of magnitude [1]. Therefore, in applications where a specific hydrophobic balance (LogP ~1.9 ) and a particular substitution pattern are required, generic substitution with more common or commercially available furans is scientifically unsound and may lead to product failure or irreproducible results.

Quantitative Differentiation Guide for 3-Methoxy-2,4-dimethylfuran Procurement


Lipophilicity Comparison: 3-Methoxy-2,4-dimethylfuran vs. 2,5-Dimethylfuran

3-Methoxy-2,4-dimethylfuran exhibits a calculated LogP of 1.905 . This value indicates a moderate lipophilicity that is higher than that of the unsubstituted parent furan (LogP ~1.34) but significantly lower than the more hydrophobic 2,5-dimethylfuran (LogP ~2.4, estimated [1]). This intermediate lipophilicity is a direct consequence of the 3-methoxy substitution, which introduces a polar ether oxygen capable of hydrogen bonding . This quantitative difference in LogP translates to distinct partitioning behavior in biphasic systems, such as octanol-water or lipid-aqueous matrices, directly impacting extraction efficiency, formulation stability, and potential bioavailability in biological assays.

Lipophilicity Partitioning Formulation

Structural Basis for Differentiated Sensory Profile: 3-Methoxy vs. 4-Methoxy Furanones

The sensory impact of furan derivatives is exquisitely sensitive to substitution pattern and oxidation state. 3-Methoxy-2,4-dimethylfuran is a fully aromatic furan ether, whereas its close analog 4-methoxy-2,5-dimethyl-3(2H)-furanone (FEMA 3664) is a furanone possessing a carbonyl group. This single structural variation results in a profound difference in odor potency. The furanone has an exceptionally low odor threshold in water (0.03 ppb) and a characteristic caramel/strawberry aroma [REFS-1, REFS-2]. While a specific odor threshold for 3-Methoxy-2,4-dimethylfuran is not established in the literature, SAR investigations consistently demonstrate that the absence of the carbonyl group and the specific ring substitution pattern in furan ethers leads to markedly different aroma character and higher (less potent) threshold values compared to their furanone counterparts [3].

Flavor Chemistry Structure-Odor Relationship Sensory

Regulatory and Safety Profile Differentiation: Absence from FGE.67 Evaluations

A key differentiator for procurement is the regulatory status. 3-Methoxy-2,4-dimethylfuran is not listed among the 40 furan-substituted compounds evaluated in EFSA's Flavouring Group Evaluation 67 (FGE.67) [1]. This contrasts with many commercially prevalent furans, such as 2-pentylfuran and 2-acetylfuran, which have been evaluated and have established safety profiles and maximum use levels [1]. This absence of evaluation by major regulatory bodies (EFSA, JECFA) means that the compound is not approved for direct use as a food flavoring in the EU or other jurisdictions following these evaluations. Consequently, its use is strictly limited to research and development (R&D), analytical standard, or non-food industrial applications. This represents a clear and legally significant differentiator for procurement, restricting its utility to non-consumer product applications.

Regulatory Compliance Food Safety EFSA

3-Methoxy-2,4-dimethylfuran: Targeted Application Scenarios Based on Quantitative Evidence


Non-Food Research and Development (R&D) Intermediate

Given its absence from EFSA flavoring evaluations, 3-Methoxy-2,4-dimethylfuran is best suited for use as a research chemical or synthetic intermediate in non-food applications. Its specific substitution pattern makes it a valuable building block for medicinal chemistry or materials science projects where the 2,4-dimethyl-3-methoxyfuran scaffold is required . Procurement for this purpose is driven by the need for a specific molecular architecture rather than a sensory or consumer-safe functional property.

Analytical Standard for GC-MS Method Development

The compound's moderate lipophilicity (LogP ~1.9) and volatility make it suitable for use as an analytical standard in gas chromatography-mass spectrometry (GC-MS) method development. It can serve as a retention time marker or a test analyte for optimizing separation parameters for furan derivatives in complex matrices, particularly in research contexts not intended for food regulatory compliance [1].

Structure-Odor Relationship (SAR) and Sensory Research

As part of a controlled SAR study set, 3-Methoxy-2,4-dimethylfuran provides a specific data point. Its structure, lacking the carbonyl of furanones, allows researchers to deconvolute the contributions of oxidation state and substitution pattern to odor perception . This is a pure research application focused on understanding olfactory mechanisms rather than commercial flavor formulation.

Academic Study of Furan Reactivity and Stability

The compound can be used to study the reactivity of a polysubstituted furan. The presence of the electron-donating methoxy and methyl groups influences the furan ring's electrophilic aromatic substitution and Diels-Alder reactivity. This makes it a useful substrate in academic synthetic methodology studies, where its behavior can be compared to less substituted furans .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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